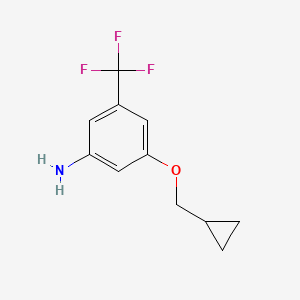
3-(Cyclopropylmethoxy)-5-(Trifluormethyl)benzenamin
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a benzenamine core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Wirkmechanismus
Target of Action
The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to undergo radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in many recently tested catalytic trifluoromethylation reactions .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemische Analyse
Biochemical Properties
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group is known to enhance the lipophilicity of the compound, which can affect its interaction with lipid membranes and membrane-bound proteins. Additionally, the cyclopropylmethoxy group can influence the compound’s binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context .
Cellular Effects
The effects of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine on cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the activity of key signaling proteins, leading to alterations in downstream signaling cascades. This can result in changes in gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group can form strong interactions with hydrophobic pockets in proteins, while the cyclopropylmethoxy group can engage in hydrogen bonding and van der Waals interactions. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Beyond this range, the compound may induce toxicity, affecting vital organs and systems .
Metabolic Pathways
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and other metabolic functions .
Transport and Distribution
The transport and distribution of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its passage through lipid membranes. Binding proteins can sequester the compound, affecting its localization and accumulation within specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the incorporation of the trifluoromethyl group into organic compounds . The reaction conditions often involve mild temperatures and the use of sulfur ylides for cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethylated derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzenamine
- 3-(Cyclopropylmethoxy)-6-(trifluoromethyl)benzenamine
- 3-(Cyclopropylmethoxy)-5-(difluoromethyl)benzenamine
Uniqueness
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine is unique due to the specific positioning of the trifluoromethyl group, which can significantly impact its chemical properties and reactivity. The presence of both the cyclopropylmethoxy and trifluoromethyl groups contributes to its distinct characteristics compared to similar compounds .
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-3-9(15)5-10(4-8)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTISGZJKZNDBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


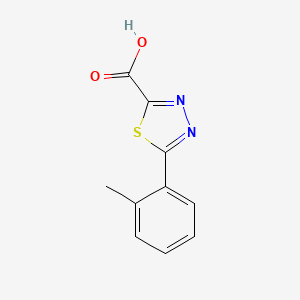
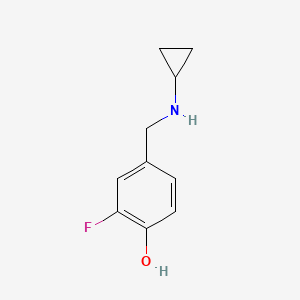
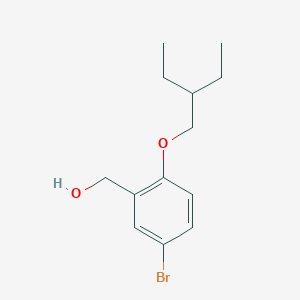
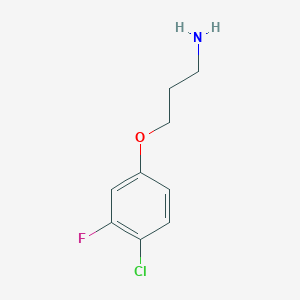
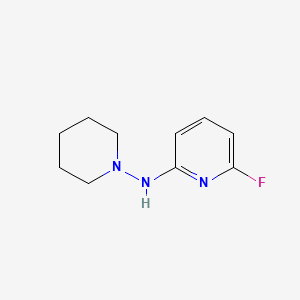
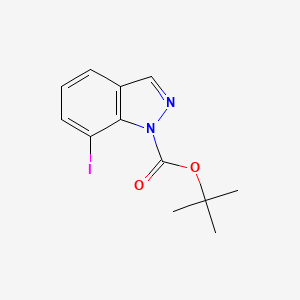
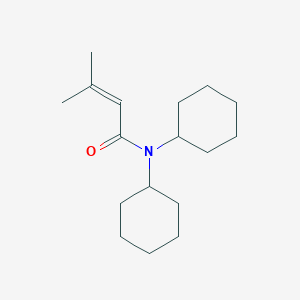
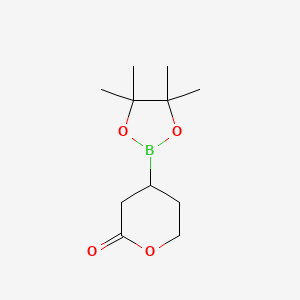
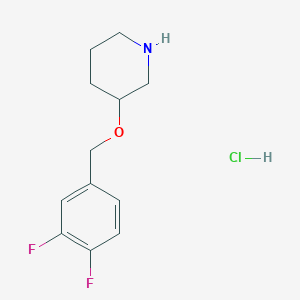
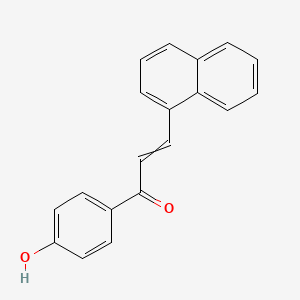
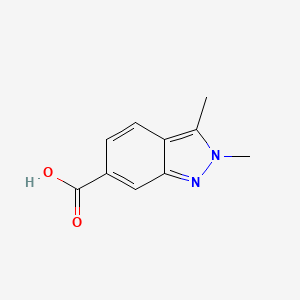
![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)
